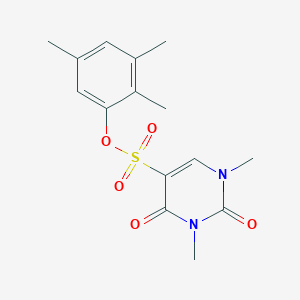
1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, also known as TAK-242, is a small molecule inhibitor that targets the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key mediator of the innate immune response, and its activation leads to the production of pro-inflammatory cytokines, chemokines, and other immune-related molecules. TLR4 signaling is implicated in a wide range of diseases, including sepsis, autoimmune disorders, and cancer. TAK-242 has shown promise as a therapeutic agent in preclinical studies, and its mechanism of action and biochemical effects are the subject of ongoing research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Facile Synthesis of Related Compounds : A series of compounds related to the target molecule have been synthesized, demonstrating the chemical versatility and potential for various applications in scientific research (Maruthikumar & Rao, 2003).
- Development of Synthetic Methods : Research has focused on developing efficient methods for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which are closely related to the target compound, using various catalysts and conditions (Tavakoli-Hoseini et al., 2011).
Biological Activity
- Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, structurally related to the target compound, have shown potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
- Anticancer Agents: mTOR Inhibitors : Certain pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs have been synthesized and evaluated for their anticancer activities, particularly as mTOR inhibitors (Reddy et al., 2014).
Other Applications
- Antimicrobial Activity : Some pyrazole derivatives, structurally related to the target compound, have been synthesized and tested for their antimicrobial activities, showing potential in this field (Abunada et al., 2008).
- Nematocidal Evaluation : Pyrazole carboxamide derivatives, which are structurally similar to the target compound, have shown promising nematocidal activity against certain nematodes (Zhao et al., 2017).
Propriétés
IUPAC Name |
1-methyl-N-pyrimidin-2-yl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O/c1-18-5-6(7(17-18)10(11,12)13)8(19)16-9-14-3-2-4-15-9/h2-5H,1H3,(H,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXVAZMQPMSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)


![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)


![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)



![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)

![N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2719725.png)
